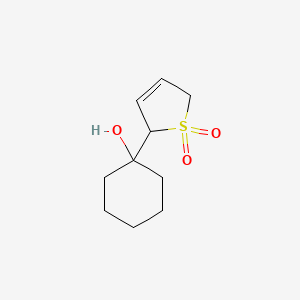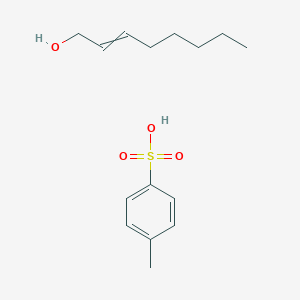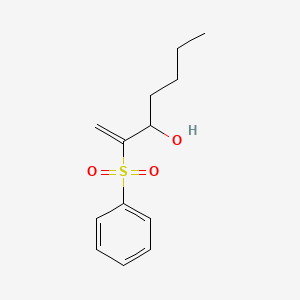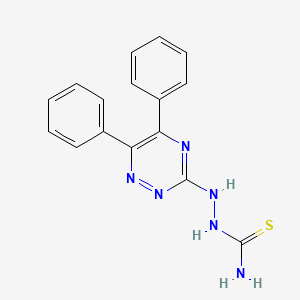![molecular formula C12H15NO3 B14314861 N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide CAS No. 112290-78-5](/img/structure/B14314861.png)
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . It is also known by other names such as N-(3,4-Dimethoxyphenethyl)acetamide and N-Acetyl-3,4-dimethoxyphenethylamine . This compound is characterized by the presence of a dimethoxyphenyl group attached to an ethenyl acetamide moiety.
Métodos De Preparación
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide involves several steps. One method includes the reaction of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide with 3,4,5-trimethoxy phenylacetate in the presence of dimethylaminopyridine (DMAP) and anhydrous dichloromethane . The reaction mixture is cooled to 0°C, followed by the addition of EDCI.HCl under nitrogen protection. The mixture is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then washed with hydrochloric acid, sodium bicarbonate solution, and saline solution, dried with anhydrous sodium sulfate, and recrystallized using dichloromethane-ethyl acetate .
Análisis De Reacciones Químicas
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can lead to the formation of brominated derivatives .
Aplicaciones Científicas De Investigación
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide has several scientific research applications. It is used as an impurity standard for drug products and has been employed in the synthesis of new drugs . Additionally, it serves as an intermediate in the preparation of muscle relaxants such as papaverine . The compound’s unique structure makes it valuable in the development of pharmaceuticals and other chemical research.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, similar compounds like 3,4-Dimethoxyphenethylamine have been shown to act as monoamine oxidase inhibitors . This suggests that this compound may exert its effects through similar pathways, potentially influencing neurotransmitter levels and activity.
Comparación Con Compuestos Similares
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide can be compared to other similar compounds such as 3,4-Dimethoxyphenethylamine and N-Acetylhomoveratrylamine . These compounds share structural similarities, particularly the presence of the dimethoxyphenyl group. this compound is unique due to its specific ethenyl acetamide moiety, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
112290-78-5 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-8H,1-3H3,(H,13,14) |
Clave InChI |
PMQKICYCBXWLQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)

![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)


![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)




